N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
This compound is a synthetic derivative of the [1,4]dioxino[2,3-g]quinoline scaffold, featuring a 3,4-dimethylbenzoyl group at position 8 and an acetamide-linked 3,5-dimethoxyphenyl moiety at position 4. Its synthesis likely follows established methods for analogous compounds, involving nucleophilic substitution or coupling reactions, as seen in related acetamide-quinoline derivatives .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-17-5-6-19(9-18(17)2)29(34)24-15-32(16-28(33)31-20-10-21(36-3)12-22(11-20)37-4)25-14-27-26(38-7-8-39-27)13-23(25)30(24)35/h5-6,9-15H,7-8,16H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQXEBOOLOBLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC(=CC(=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, particularly focusing on its antiproliferative effects against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dioxinoquinoline core, which is known for its diverse biological activities.
- Dimethoxyphenyl and dimethylbenzoyl substituents that may enhance its pharmacological profile.
Antiproliferative Effects
Recent studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes key findings from various research studies:
The antiproliferative effects of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G2/M phase, preventing further cell division.
- Oxidative Stress : Increased levels of reactive oxygen species (ROS) lead to cellular damage and apoptosis in susceptible cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
- MDA-MB-231 Response : In another investigation involving breast cancer cells, this compound was shown to inhibit tumor growth in vivo when administered to xenograft models.
Scientific Research Applications
The compound N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide has garnered attention in scientific research due to its diverse applications in medicinal chemistry and pharmacology. This article explores its potential uses, supported by case studies and data tables highlighting its properties and efficacy.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds can induce apoptosis in cancer cells by activating specific pathways involved in cell death .
Case Study: Quinoline Derivatives
A comprehensive study on quinoline derivatives showed that modifications at the 8-position significantly enhanced cytotoxic activity against various cancer cell lines. The compound was effective against breast cancer and leukemia models in vitro and in vivo .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that certain quinoline derivatives possess broad-spectrum antimicrobial effects. A recent investigation revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Position 8 (Benzoyl Group)
The 3,4-dimethylbenzoyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:
- 4-Methoxybenzoyl (): Similar to ethoxy but with a smaller substituent, balancing lipophilicity and metabolic stability.
- Unsubstituted Benzoyl (): Lacks electron-donating groups, which may reduce binding affinity in polar active sites.
The 3,4-dimethyl substitution in the target compound likely improves steric hindrance and hydrophobic interactions in protein pockets, a feature critical for selectivity in kinase inhibition .
Acetamide Substituent Variations at Position 6
The 3,5-dimethoxyphenyl group on the acetamide moiety contrasts with:
- 3-Methoxyphenyl (): Fewer methoxy groups reduce hydrogen-bonding capacity and molecular weight.
- 2,4-Dimethoxyphenyl (): Altered substitution pattern may affect spatial orientation in target binding.
Spectroscopic and Chromatographic Data
- NMR Trends : The target compound’s ¹H NMR would show distinct aromatic signals for the 3,5-dimethoxyphenyl group (δ ~6.7–7.2 ppm) and dimethylbenzoyl protons (δ ~2.2 ppm for methyl groups), consistent with ’s analogs .
- UPLC-MS : Expected [M+H]+ ion at m/z ~521, aligning with ’s reported mass accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
